molecular formula C10H8O2S2 B1294454 Di(2-thienyl)acetic acid CAS No. 4408-82-6

Di(2-thienyl)acetic acid

Cat. No.: B1294454
CAS No.: 4408-82-6
M. Wt: 224.3 g/mol
InChI Key: XOFMKTIZCDSXFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(2-thienyl)acetic acid can be synthesized through several methods. One common approach involves the condensation of thiophene derivatives with acetic acid or its derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, the condensation reaction between thiophene and acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride can produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Di(2-thienyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Di(2-thienyl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiopheneacetic acid: Similar structure but with only one thiophene ring.

    2,5-di(2-thienyl)pyrrole: Contains a pyrrole ring in addition to thiophene rings.

    Thiazole derivatives: Share the sulfur-containing heterocyclic structure but differ in the nitrogen atom presence.

Uniqueness: Di(2-thienyl)acetic acid is unique due to the presence of two thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic characteristics .

Properties

IUPAC Name

2,2-dithiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFMKTIZCDSXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196034
Record name Acetic acid, di-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4408-82-6
Record name α-2-Thienyl-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4408-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(2-thienyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(2-thienyl)acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41633
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, di-2-thienyl-
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URL https://comptox.epa.gov/dashboard/DTXSID60196034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI(2-THIENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK75PFG19K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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